Spiramycin III - 24916-52-7

Spiramycin III

Catalog Number: EVT-284511
CAS Number: 24916-52-7
Molecular Formula: C46H78N2O15
Molecular Weight: 899.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spiramycin III, a prominent member of the 16-membered macrolide antibiotic family, is primarily produced by Streptomyces ambofaciens. It is classified as a macrolide due to its large macrocyclic lactone ring structure, a defining characteristic of this class of antibiotics. Spiramycin III is distinguished from other spiramycins (spiramycin I and spiramycin II) by the presence of a propionyl group at the C-3 hydroxyl position of its aglycone structure [].

Spiramycin III is frequently studied in conjunction with other macrolide antibiotics to understand their shared and unique characteristics. Its significance in scientific research stems from its distinct structural features and its ability to inhibit bacterial protein synthesis [].

Synthesis Analysis

The biosynthesis of Spiramycin III involves a multi-step enzymatic pathway in Streptomyces ambofaciens. Key steps include the formation of the macrolactone ring, attachment of sugar moieties (mycarose and forosamine), and final acylation at the C-3 hydroxyl position [].

Studies using the enzyme inhibitor cerulenin have elucidated the final stages of Spiramycin III biosynthesis. It was found that forosamine binds to the aglycone before mycaroside formation, and the acylation at C-3 with a propionyl group occurs as the final step []. This acylation is catalyzed by spiramycin I 3-hydroxyl acylase, an enzyme whose formation is influenced by glucose, butyrate, and cerulenin [].

Apart from biosynthesis, chemical modification of Spiramycin I can also yield Spiramycin III. This method involves protecting the spiramycin I molecule with t-butyldimethylsilylether and then selectively acylating the C-3 hydroxyl group with propionic anhydride [].

Molecular Structure Analysis

Spiramycin III, like other macrolides, can undergo various chemical reactions, including hydrolysis, esterification, and oxidation. One notable reaction is the acylation of the C-3 hydroxyl group, which differentiates Spiramycin III from Spiramycin I [, ]. This reaction is crucial for its biological activity and can be manipulated through chemical synthesis or bioconversion pathways [].

Mechanism of Action

Spiramycin III exerts its antibacterial effect by inhibiting bacterial protein synthesis [, ]. It binds to the 50S ribosomal subunit of bacteria, specifically at the peptidyl transferase center []. This binding interferes with the translocation step of protein synthesis, preventing the movement of the ribosome along the messenger RNA (mRNA), ultimately halting protein synthesis [, ].

Physical and Chemical Properties Analysis

Spiramycin III is typically found as a white to off-white crystalline powder. It exhibits limited solubility in water but dissolves readily in organic solvents like methanol, ethanol, and chloroform []. Mass spectrometry techniques, particularly chemical ionization mass spectrometry using isobutane, have proven valuable in characterizing Spiramycin III and its structural analogs []. These techniques provide insights into the molecular weight, fragmentation patterns, and the presence of specific functional groups within the molecule [].

Applications
  • Antibacterial Research: Studies have compared the antibacterial activity of Spiramycin III with other macrolides [, ]. Its effectiveness against various bacterial strains, including Escherichia coli, has been investigated [, , ]. Researchers have also explored the binding affinities of Spiramycin III and its analogs to bacterial ribosomes, providing insights into the structural requirements for optimal activity [].
  • Ribosome Structure and Function: Due to its specific binding site on the 50S ribosomal subunit, Spiramycin III serves as a valuable probe for studying ribosome structure and function []. Research has shown that the presence of peptidyl-tRNA on the ribosome can influence the binding of Spiramycin III and other macrolides []. This finding highlights the dynamic nature of ribosome conformation during protein synthesis.

Spiramycin I

  • Compound Description: Spiramycin I is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. It is a congener of Spiramycin III and lacks the propionyl group at the C-3 hydroxyl group. []
  • Relevance: Spiramycin I serves as a direct precursor to Spiramycin III in the biosynthetic pathway. The conversion is catalyzed by spiramycin I 3-hydroxyl acylase, which adds a propionyl group to the C-3 hydroxyl of Spiramycin I. [, , , ] This acylation step is crucial for the enhanced biological activity of Spiramycin III compared to Spiramycin I. []

Spiramycin II

  • Compound Description: Spiramycin II is another major component of the spiramycin complex, along with Spiramycin I and Spiramycin III. It differs from Spiramycin I and III in the substituent at the 4" position of the mycarose moiety. []

Neospiramycin I

  • Compound Description: Neospiramycin I is an intermediate in the biosynthesis of Spiramycin III. It is structurally similar to Spiramycin I but lacks the forosamine sugar moiety. []
  • Relevance: Neospiramycin I is converted to Spiramycin I by the addition of forosamine, which precedes the final acylation step to form Spiramycin III. This biosynthetic order suggests that the mycaroside formation occurs before the final acylation step in the Spiramycin III biosynthesis. []

Neospiramycin III

  • Compound Description: Neospiramycin III is an intermediate in the Spiramycin III biosynthetic pathway, formed by the propionylation of Neospiramycin I at the C-3 hydroxyl group. []

Forocidin I

  • Compound Description: Forocidin I is an intermediate in the spiramycin biosynthetic pathway and is structurally similar to Spiramycin I but lacks both the mycarose and forosamine sugar moieties. []
  • Relevance: The bioconversion of Forocidin I to Spiramycin III highlights the sequential nature of the biosynthetic pathway, where sugar attachment precedes the final acylation step. []

Isovalerylspiramycin III

  • Compound Description: Isovalerylspiramycin III is a derivative of Spiramycin III where the propionyl group at the C-3 position is replaced by an isovaleryl group. [, , ]
  • Relevance: Isovalerylspiramycin III, along with its isomers Isovalerylspiramycin I and II, are considered the main components of a specific spiramycin formulation called Levocarrimycin. This formulation exhibits improved solubility and effectiveness compared to standard spiramycin. [, ]

Isobutyrylspiramycin III and II

  • Compound Description: Isobutyrylspiramycin III and II are spiramycin derivatives containing an isobutyryl group at the C-3 position. [, ]
  • Relevance: These compounds are considered minor components in Levocarrimycin, a spiramycin formulation enriched with specific isomers to enhance its pharmaceutical properties. [, ]

Butyrylspiramycin III and II

  • Compound Description: Butyrylspiramycin III and II are derivatives of Spiramycin, featuring a butyryl group at the C-3 position. [, , ]
  • Relevance: Like other acyl derivatives, these compounds can be present in varying amounts in spiramycin formulations, influencing their overall activity and properties. [, , ]

Propionylspiramycin III and II

  • Compound Description: Propionylspiramycin III and II are derivatives of Spiramycin that have a propionyl group at the C-3 position. [, ]
  • Relevance: Notably, Propionylspiramycin III is the main active component of the commercially available Spiramycin III. It is found alongside other acyl derivatives, including Propionylspiramycin II, in varying proportions. [, ]

Acetylspiramycin III and II

  • Compound Description: Acetylspiramycin III and II are derivatives of Spiramycin that have an acetyl group at the C-3 position. [, , ]
  • Relevance: These compounds are present as minor components in Levocarrimycin and other spiramycin formulations. The presence of different acyl derivatives can impact the overall activity and pharmacological properties of the mixture. [, , ]

4''-Sulfonates of Spiramycin I

  • Compound Description: These are a series of synthetic derivatives of Spiramycin I where the 4'' hydroxyl group of the mycarose moiety is substituted with various sulfonate groups. []
  • Relevance: These derivatives were synthesized to investigate the structure-activity relationship of Spiramycin I. Interestingly, they demonstrated greater in vitro antibacterial activity compared to the parent Spiramycin I, highlighting the importance of the 4'' position for its activity. []

4''-Alkylethers of Spiramycin I

  • Compound Description: These are another set of synthetic derivatives of Spiramycin I where the 4'' hydroxyl group of the mycarose moiety is alkylated. []
  • Relevance: Similar to 4''-sulfonates, these derivatives exhibited improved in vitro antibacterial activity compared to Spiramycin I. This further suggests that modifications at the 4'' position can significantly influence the biological activity of Spiramycin I and, potentially, Spiramycin III. []

Erythromycin

  • Compound Description: Erythromycin is a 14-membered macrolide antibiotic known for its antibacterial activity. It shares a similar mode of action with Spiramycin III by binding to the bacterial ribosome and inhibiting protein synthesis. [, ]
  • Relevance: Although structurally different, Erythromycin and Spiramycin III both belong to the macrolide class of antibiotics and exhibit overlapping binding sites on the ribosome. [, ] Studying their competitive binding helps understand their mechanisms and potential for cross-resistance.

Tylosin

  • Compound Description: Tylosin is a 16-membered macrolide antibiotic with a structure similar to Spiramycin III. [, , ]
  • Relevance: As a macrolide antibiotic, Tylosin shares a similar mechanism of action with Spiramycin III, inhibiting bacterial protein synthesis. Comparing their activities and structural features provides insights into structure-activity relationships within the macrolide class. [, , ]

Niddamycin

  • Compound Description: Niddamycin is another 16-membered macrolide antibiotic known for its antibacterial properties. [, , , ]
  • Relevance: The structural similarity and shared mechanism of action between Niddamycin and Spiramycin III make it a valuable compound for comparative studies on macrolide antibiotics. Investigating their binding affinities and potential for cross-resistance with other macrolides is crucial for understanding their clinical implications. [, , , ]

Properties

CAS Number

24916-52-7

Product Name

Spiramycin III

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

Molecular Formula

C46H78N2O15

Molecular Weight

899.1 g/mol

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1

InChI Key

HSZLKTCKAYXVBX-DCAGQSADSA-N

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C

Solubility

Soluble in DMSO

Synonyms

Spiramycin III; Foromacidin C; Foromacidine C; Spiramycin 3;

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.